N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 2-fluorobenzyl substituent at position 3 and a cyclohexenylethyl acetamide side chain. The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes .
Properties
Molecular Formula |
C23H24FN3O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H24FN3O3S/c24-18-9-5-4-8-17(18)14-27-22(29)21-19(11-13-31-21)26(23(27)30)15-20(28)25-12-10-16-6-2-1-3-7-16/h4-6,8-9,11,13H,1-3,7,10,12,14-15H2,(H,25,28) |
InChI Key |
AGGMVOKFHROMIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidinyl core, the introduction of the fluorobenzyl group, and the attachment of the cyclohexene ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can lead to alcohols or amines.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: All acetamide derivatives show characteristic N–H (~3280 cm⁻¹) and C=O (~1680 cm⁻¹) stretches .
- NMR Spectroscopy: The target compound’s cyclohexenylethyl group would exhibit distinct vinyl proton signals (δ ~5.5–6.0 ppm), absent in analogs like , which show hydroxyethyl resonances (δ 3.31–3.58 ppm).
- Crystallography: Analog demonstrates the utility of single-crystal X-ray analysis for confirming stereochemistry, a method applicable to the target compound.
Computational and Predictive Modeling
- ChemGPS-NP : This tool (cited in ) enables multidimensional comparison of compounds beyond structural similarity, mapping the target compound’s position relative to antitubercular agents like bedaquiline.
- XGBoost Models : Predictive algorithms () could estimate the target compound’s superconducting or pharmacokinetic properties using descriptors like fluorine count and ring saturation.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. Its molecular formula is C20H23FN4O3S, with notable functional groups that contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as a modulator for specific receptors, influencing physiological responses.
Antimicrobial Activity
Several studies have reported antimicrobial properties of compounds similar to this compound. For instance:
| Compound | Target Organisms | Activity |
|---|---|---|
| Similar Compound 1 | Escherichia coli, Staphylococcus aureus | Moderate to significant inhibition |
| Similar Compound 2 | Candida albicans | Effective antifungal activity |
Cholinesterase Inhibition
A related study showed that compounds with similar structural features exhibited inhibitory activity against cholinesterases:
- Butyrylcholinesterase (BChE) : IC50 values around 46.42 μM were reported for related compounds.
- Acetylcholinesterase (AChE) : Moderate inhibition was noted with IC50 values around 157.31 μM.
These findings suggest potential applications in treating conditions like Alzheimer's disease.
Anticonvulsant Activity
In preclinical models, derivatives of this compound demonstrated anticonvulsant effects:
| Model | Compound | ED50 (mg/kg) |
|---|---|---|
| Maximal Electroshock (MES) | Compound A | 32.08 |
| Subcutaneous Pentylenetetrazole (scPTZ) | Compound B | 40.34 |
These results indicate a promising profile for seizure management.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Case Study 1 : A patient treated with a derivative showed significant improvement in cognitive function due to cholinesterase inhibition.
- Case Study 2 : In a controlled trial, a related compound reduced seizure frequency in patients with epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
